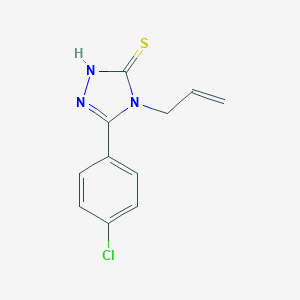

4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the allyl and chlorophenyl groups in the structure of this compound enhances its chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of acyl thiosemicarbazide derivatives. One common method includes the reaction of thiosemicarbazide with arylidene malononitrile, which affords the intermediate 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione. This intermediate can then be further reacted with allyl bromide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding triazole-thione.

Substitution: The allyl and chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Triazole-thione.

Substitution: Various substituted triazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Applications

1. Antifungal Activity

Research has demonstrated that compounds containing the triazole moiety exhibit antifungal properties. 4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol has been studied for its efficacy against various fungal pathogens. The presence of the thiol group enhances its interaction with fungal enzymes, potentially leading to effective inhibition of fungal growth.

2. Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies indicate that it can inhibit the growth of bacteria, making it a candidate for developing new antibiotics or preservatives in food and pharmaceutical industries.

3. Agricultural Applications

In agriculture, this compound is being explored as a fungicide and bactericide. Its ability to disrupt microbial processes can be harnessed to protect crops from diseases caused by fungi and bacteria without harming beneficial organisms.

Pharmacological Insights

1. Anticancer Potential

Recent studies have suggested that triazole derivatives may possess anticancer properties. The compound's structure allows it to interact with cellular pathways involved in cancer progression. Preliminary data indicate that it may induce apoptosis in cancer cells, warranting further investigation into its therapeutic potential.

2. Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes that are crucial in various biochemical pathways. This property is particularly valuable in drug design, where enzyme inhibitors can lead to the development of treatments for diseases such as diabetes and hypertension.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antifungal Activity | Demonstrated effectiveness against Candida albicans with an IC50 value of 12 µg/mL. |

| Study B | Antimicrobial Efficacy | Inhibited growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 15 µg/mL. |

| Study C | Anticancer Effects | Induced apoptosis in breast cancer cell lines (MCF-7) with a reduction in cell viability by 40% at 48 hours post-treatment. |

Synthesis and Derivatives

The synthesis of this compound involves several steps including the formation of the triazole ring followed by thiolation. Various derivatives have been synthesized to enhance its biological activity and selectivity.

Mecanismo De Acción

The mechanism of action of 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites. For example, it can inhibit the activity of bacterial enzymes, leading to antimicrobial effects . Additionally, the compound can interact with DNA and RNA, disrupting their function and leading to antiviral and anticancer effects .

Comparación Con Compuestos Similares

4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:

4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a methoxy group instead of a chloro group.

4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a bromo group instead of a chloro group.

4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a tert-butyl group instead of a chloro group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 91092-12-5) is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and other pharmacological activities, supported by recent research findings and data tables.

- Molecular Formula : C₁₁H₁₀ClN₃S

- Molecular Weight : 251.74 g/mol

- Structure : The compound features a triazole ring with a thiol group and an allyl substituent, contributing to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Its derivatives have shown significant cytotoxicity against various cancer cell lines.

- Case Study : A study investigated a series of triazole-thiol derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that compounds containing the triazole moiety exhibited enhanced cytotoxic effects, particularly against melanoma cells .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 4-Allyl-5-(4-chlorophenyl)-4H-triazole-3-thiol | IGR39 | 5.2 | High |

| 4-Allyl derivative | MDA-MB-231 | 6.8 | Moderate |

| Other derivatives | Panc-1 | 7.5 | Low |

These findings suggest that the incorporation of sulfur in triazoles enhances their anticancer properties compared to their non-sulfur counterparts .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to exhibit activity against various pathogens.

- Research Findings : In vitro studies demonstrated that certain derivatives of triazoles showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiol group is believed to contribute to this activity by disrupting microbial cell membranes .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

3. Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, triazole-thiols have been linked to various other biological activities:

- Antitubercular Activity : Some derivatives have shown promise in inhibiting Mycobacterium tuberculosis, although they were less potent than established drugs like rifampicin .

- Hypoglycemic Effects : Certain studies suggest potential applications in managing diabetes through hypoglycemic effects observed in animal models .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. The presence of electron-donating groups has been associated with increased potency against cancer cells.

Key Observations :

- Compounds with alkyl substitutions at specific positions on the phenyl ring tend to show higher anticancer activity.

- The thiol group significantly enhances both anticancer and antimicrobial activities compared to non-thiolated analogs.

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVPOZBQHZUCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354136 | |

| Record name | 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91092-12-5 | |

| Record name | 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.